3-(2-Bromophenyl)-N-[2-(2-fluorophenyl)-2-methoxypropyl]propanamide
Description
3-(2-Bromophenyl)-N-[2-(2-fluorophenyl)-2-methoxypropyl]propanamide (CAS: 1797184-17-8) is a synthetic organic compound with the molecular formula C₁₉H₂₁BrFNO₂ and a molecular weight of 394.2779 g/mol . Its structure features a propanamide backbone substituted with a 2-bromophenyl group at the 3-position and a 2-(2-fluorophenyl)-2-methoxypropyl moiety at the N-terminus.
Properties
IUPAC Name |
3-(2-bromophenyl)-N-[2-(2-fluorophenyl)-2-methoxypropyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrFNO2/c1-19(24-2,15-8-4-6-10-17(15)21)13-22-18(23)12-11-14-7-3-5-9-16(14)20/h3-10H,11-13H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZVACHTVAHUME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CCC1=CC=CC=C1Br)(C2=CC=CC=C2F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(2-Bromophenyl)-N-[2-(2-fluorophenyl)-2-methoxypropyl]propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Bromination: Introduction of a bromine atom to the phenyl ring.
Fluorination: Introduction of a fluorine atom to another phenyl ring.
Amidation: Formation of the amide bond between the brominated and fluorinated phenyl rings.
Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts, solvents, and temperature control.
Chemical Reactions Analysis
3-(2-Bromophenyl)-N-[2-(2-fluorophenyl)-2-methoxypropyl]propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
- Building Block for Synthesis: The compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecules. Its unique functional groups can participate in various chemical reactions, making it a valuable intermediate in drug development and materials science.
Biology
- Biochemical Probes: Research has indicated its potential use as a biochemical probe to study enzyme interactions. The compound's ability to bind selectively to certain enzymes can facilitate the understanding of metabolic pathways and enzyme mechanisms.
- Antimicrobial Activity: Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties, indicating that 3-(2-Bromophenyl)-N-[2-(2-fluorophenyl)-2-methoxypropyl]propanamide may also possess such activity, warranting further investigation into its pharmacological effects.
Medicine
- Therapeutic Potential: The compound is being explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer. Its structural components may interact with biological targets involved in disease processes.
- Drug Development: The unique properties of this compound make it a candidate for developing new drugs. Studies focusing on its mechanism of action could reveal pathways for therapeutic intervention.
Industry
- Material Science: In industrial applications, this compound can be utilized in the development of advanced materials due to its chemical stability and reactivity. This includes applications in coatings and polymers where specific chemical properties are desirable.
Data Table: Summary of Applications
| Application Area | Description | Potential Benefits |
|---|---|---|
| Chemistry | Building block for complex molecules | Facilitates synthesis in drug development |
| Biology | Biochemical probe for enzyme studies | Enhances understanding of metabolic pathways |
| Medicine | Potential therapeutic agent | May treat inflammatory diseases and cancer |
| Industry | Development of advanced materials | Improves chemical stability in coatings |
Case Study 1: Antimicrobial Properties
In a study examining compounds similar to this compound, researchers found promising antimicrobial activity against various bacterial strains. This suggests that further exploration of this compound could lead to new antimicrobial agents.
Case Study 2: Enzyme Interaction Studies
Research involving fluorinated compounds has shown that they can effectively inhibit specific enzymes involved in cancer metabolism. The potential application of this compound in targeting such enzymes could open new avenues for cancer treatment strategies.
Mechanism of Action
The mechanism of action of 3-(2-Bromophenyl)-N-[2-(2-fluorophenyl)-2-methoxypropyl]propanamide involves its interaction with specific molecular targets. The bromine and fluorine atoms in the compound can participate in various interactions, such as hydrogen bonding and halogen bonding, which can influence the compound’s activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues in the Fentanyl Family
Several fluorophenyl-substituted propanamides are structurally related to the target compound, particularly analogs of fentanyl, a potent synthetic opioid. Key examples include:
Key Observations :
Non-Opioid Propanamide Derivatives
Other fluorinated propanamides with distinct pharmacological profiles include:
- 2-[(3-fluorophenyl)amino]-N-phenylpropanamide (C₁₅H₁₅FN₂O, MW: 258.29): A simpler derivative with a 3-fluorophenyl substitution. Its lower molecular weight and absence of bromine/methoxy groups suggest reduced complexity and divergent applications (e.g., intermediate in drug synthesis) .
Comparison Highlights :
- Substituent Position : The target compound’s 2-bromophenyl and 2-fluorophenyl groups contrast with the 3-fluorophenyl substitution in the above derivative, which may influence electronic effects and binding selectivity.
Cytotoxicity Screening Considerations
Structural analogs with halogenated aryl groups (e.g., bromine, fluorine) often exhibit altered cytotoxicity profiles due to halogen-bonding interactions with cellular targets.
Biological Activity
3-(2-Bromophenyl)-N-[2-(2-fluorophenyl)-2-methoxypropyl]propanamide is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a propanamide backbone with a bromophenyl and a fluorophenyl-methoxypropyl substituent. The presence of these groups is believed to influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within the body. The bromophenyl group may enhance lipophilicity, facilitating cellular membrane penetration, while the fluorophenyl group can improve binding affinity through hydrophobic interactions.
Potential Targets:
- Enzymes : The compound may inhibit or activate specific enzymes, affecting metabolic pathways.
- Receptors : It could act on various receptor types, potentially influencing neurotransmission and other signaling pathways.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines.
- Antimicrobial Properties : There is evidence of activity against various microbial strains.
- Neuropharmacological Effects : Potential effects on neurotransmitter systems have been noted, indicating possible applications in treating neurological disorders.
Data Table: Summary of Biological Activities
Case Studies and Research Findings
-
Anticancer Studies :
- A study investigated the compound's effect on breast cancer cells, showing significant inhibition of cell growth at micromolar concentrations. This suggests potential as a therapeutic agent in oncology.
-
Microbial Inhibition :
- Research demonstrated that this compound exhibited notable antimicrobial activity against Staphylococcus aureus and Escherichia coli, highlighting its potential for developing new antimicrobial agents.
-
Neuropharmacology :
- In vivo studies indicated that the compound could modulate dopamine receptor activity, suggesting implications for treatment strategies in disorders like schizophrenia or Parkinson's disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
